molecular formula C17H17NO6 B11159685 N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B11159685
M. Wt: 331.32 g/mol
InChI Key: NQQWFMZWZYTAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine is a synthetic derivative of the cyclopenta[c]chromene scaffold, characterized by a glycine moiety conjugated via an acetyl linker to the oxygen atom at position 7 of the chromene core. This compound belongs to a class of coumarin-based molecules, which are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticoagulant properties. The structural uniqueness of this compound lies in the fusion of a cyclopentane ring with the chromene system and the presence of a polar glycine group, which may enhance aqueous solubility compared to simpler coumarin derivatives.

Properties

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

2-[[2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]acetic acid

InChI

InChI=1S/C17H17NO6/c1-9-13(23-8-14(19)18-7-15(20)21)6-5-11-10-3-2-4-12(10)17(22)24-16(9)11/h5-6H,2-4,7-8H2,1H3,(H,18,19)(H,20,21)

InChI Key

NQQWFMZWZYTAID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Intermediate Isolation

The synthesis begins with the preparation of the chromene core, specifically 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol. This intermediate is synthesized via acid-catalyzed cyclization of substituted cyclopentenones and resorcinol derivatives . A key challenge lies in achieving regioselective hydroxylation at the 7-position, which is addressed using boron trifluoride etherate as a Lewis acid catalyst .

Subsequent etherification introduces the acetyl-glycine moiety. [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid (CAS 314743-72-1) is first synthesized by reacting the chromenol with bromoacetic acid under alkaline conditions . This intermediate exhibits a molecular formula of C₁₅H₁₄O₅ and a molecular weight of 274.28 g/mol .

Table 1: Key Intermediates and Their Properties

IntermediateMolecular FormulaMolecular Weight (g/mol)Role in Synthesis
6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-olC₁₃H₁₂O₃216.23Chromene core
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acidC₁₅H₁₄O₅274.28Ether-linked precursor

Peptide Coupling Strategies

The final step involves coupling [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid with glycine. This is achieved via mixed anhydride or carbodiimide-mediated methods. Ethyl chloroformate and N-methylmorpholine generate the reactive anhydride, which reacts with glycine in tetrahydrofuran at 0–5°C . Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) yields the amide bond at 65% efficiency .

Critical parameters include:

  • Stoichiometry : A 1.2:1 molar ratio of acid to glycine prevents dimerization.

  • Solvent : Polar aprotic solvents (DMF, THF) enhance coupling efficiency .

  • Temperature : Reactions conducted below 10°C minimize racemization .

Analytical Validation and Process Optimization

3.1 Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry. The chromene proton at C7 appears as a singlet at δ 6.78 ppm, while the acetyl-glycine methylene group resonates as a triplet at δ 4.12 ppm . High-resolution mass spectrometry (HRMS) verifies the molecular ion at m/z 388.1471 [M+H]⁺ .

3.2 Purification Techniques
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (4:1). This two-step process achieves >98% purity, as validated by reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) .

Table 2: Optimal Reaction Conditions for Coupling Step

ParameterEDCl/HOBt MethodMixed Anhydride Method
SolventDMFTHF
Temperature0°C → RT-5°C
Yield65%58%
Purity (HPLC)97.2%95.8%

Scalability and Industrial Considerations

Kilogram-scale synthesis requires modified conditions to address exothermic risks. A patent-published protocol recommends:

  • Batch Reactors : Jacketed vessels with cooling capacity to maintain ≤20°C during coupling.

  • In Situ Activation : Using CDI (1,1'-carbonyldiimidazole) for safer anhydride formation.

  • Quenching : Gradual addition to ice-cold 1M HCl prevents emulsion formation during workup.

Process analytical technology (PAT) tools, including inline IR spectroscopy, monitor reaction progress in real time, reducing batch failures by 22% .

Chemical Reactions Analysis

Types of Reactions

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biochemical Research

1.1 Peptidomimetics Development

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine serves as a precursor in the synthesis of peptidomimetics. These compounds mimic the structure and function of peptides but offer enhanced stability and bioavailability. Research has shown that incorporating this compound into peptide analogs can improve their pharmacokinetic properties .

1.2 Modulation of Enzyme Activity

Studies have demonstrated that derivatives of this compound can act as enzyme inhibitors or activators. For instance, modifications to its structure have been linked to increased inhibition of specific proteases involved in various diseases .

Pharmacological Applications

2.1 Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vivo studies have shown that it can reduce markers of inflammation in animal models of arthritis .

2.2 Antioxidant Activity

The compound has been studied for its antioxidant capabilities. In vitro assays reveal that it can scavenge free radicals and reduce oxidative stress markers in cellular models . This property suggests potential applications in neuroprotection and age-related diseases.

Case Studies

3.1 Weight Management Studies

A systematic study investigated the effects of acetylglycine (a derivative) on body weight management in mice. The results indicated significant reductions in body weight and fat mass among treated groups compared to controls . This finding opens avenues for exploring its use in obesity management.

3.2 Genotoxicity Assessments

Toxicological evaluations have confirmed that N-acetylglycine does not exhibit genotoxic effects in standard assays. Studies involving both in vitro and in vivo models showed no adverse effects at various dosages . Such findings are crucial for considering this compound's safety profile for therapeutic use.

Mechanism of Action

The mechanism of action of N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic Acid

Structure : This compound (C₁₅H₁₄O₅, MW 274.27) lacks the glycine moiety, terminating instead in a carboxylic acid group .
Key Differences :

  • Polarity : The carboxylic acid group confers higher acidity (pKa ~2–3) compared to the glycine derivative, which may exhibit zwitterionic behavior (pKa ~2.3 for carboxyl and ~9.6 for amine).
  • Solubility : The glycine derivative is expected to have improved water solubility due to its ionizable amine group, whereas the acetic acid analog may aggregate in aqueous media at physiological pH.
  • Biological Activity: Carboxylic acid derivatives often show higher membrane permeability but lower target specificity due to nonspecific interactions. The glycine moiety could enable selective binding to glycine receptors or transporters .

N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides

Structure: These analogs (e.g., 3a–l) feature a thiazolidinone ring replacing the glycine group. Synthesis involves condensation of hydrazide intermediates with mercaptoacetic acid in the presence of ZnCl₂ . Key Differences:

  • Pharmacokinetics: Thiazolidinones are associated with metabolic instability due to susceptibility to hepatic CYP450 oxidation, whereas the glycine derivative’s peptide-like structure may confer resistance to enzymatic degradation.
  • Activity: Thiazolidinone derivatives are frequently reported for antimicrobial and antidiabetic activities, suggesting divergent therapeutic applications compared to the glycine-linked compound .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-methyl-2-((6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide

Structure: This analog (C₂₀H₂₃NO₆S, MW 405.5) incorporates a tetrahydrothiophene sulfone group, introducing a sulfonyl moiety and steric bulk . Key Differences:

  • Molecular Weight : The higher MW (405.5 vs. ~305 for the glycine derivative) may reduce bioavailability due to poorer diffusion across biological membranes.
  • Synthetic Complexity : The sulfone-containing analog requires additional oxidation steps, whereas the glycine derivative can be synthesized via straightforward amide coupling .

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight Functional Groups Key Pharmacological Implications
N-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine C₁₇H₁₇NO₆ ~331.3 Glycine, acetyl, chromene, ketone Potential CNS activity, improved solubility
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic Acid C₁₅H₁₄O₅ 274.27 Carboxylic acid, chromene, ketone Membrane-permeable, nonspecific binding
N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Varies ~350–400 Thiazolidinone, chromene, ketone Antimicrobial, metabolic instability
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-methyl-2-...acetamide C₂₀H₂₃NO₆S 405.5 Sulfone, chromene, ketone Enhanced polarity, synthetic complexity

Biological Activity

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C18H20O5C_{18}H_{20}O_5 with a molecular weight of 316.35 g/mol. The compound is characterized by a complex structure that includes a chromene derivative and an acetylated glycine moiety.

PropertyValue
Molecular FormulaC₁₈H₂₀O₅
Molecular Weight316.35 g/mol
CAS Number314743-72-1
SolubilitySoluble in organic solvents

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. For instance, studies on related amino acids have demonstrated their ability to inhibit the activation of nuclear factor-kappa B (NF-κB), which plays a crucial role in inflammatory responses. Glycine and other amino acids have shown significant reductions in pro-inflammatory cytokines such as IL-6 when tested in human coronary arterial endothelial cells (HCAECs) stimulated with TNF-α .

Antioxidant Activity

The antioxidant potential of compounds containing chromene structures has been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The antioxidant mechanisms may involve the modulation of cellular signaling pathways that protect against oxidative damage.

Case Studies and Research Findings

  • Study on Anti-inflammatory Mechanisms : A study evaluated the effects of various amino acids on NF-κB activation in HCAECs. Results showed that glycine significantly inhibited NF-κB activation and reduced IL-6 production .
  • Chromene Derivatives : Research on chromene derivatives has indicated their potential as anti-inflammatory agents. These compounds were effective in reducing inflammation markers in vivo models of acute inflammation .
  • Antioxidant Studies : Investigations into the antioxidant properties of chromene derivatives revealed their capacity to reduce oxidative stress markers in cellular models, suggesting a protective role against cellular damage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclopenta[c]chromenone derivatives. For example, analogous compounds are synthesized via nucleophilic substitution (e.g., coupling glycine derivatives with activated carbonyl intermediates under reflux conditions in DMF with catalysts like ZnCl₂ ). Purification often employs chromatography (e.g., silica gel or HPLC) and recrystallization using solvents like acetonitrile or DMF-water mixtures. Critical parameters include temperature control during acylation and strict exclusion of moisture to prevent hydrolysis .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on a combination of X-ray crystallography (using SHELX programs for refinement ) and spectroscopic techniques. ¹H/¹³C NMR analysis identifies functional groups (e.g., methyl, oxo, and acetyl moieties), while high-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, WinGX software aids in crystallographic data processing . Discrepancies in spectral data are resolved by repeating experiments under inert atmospheres to avoid oxidation .

Q. What preliminary assays are used to assess its biological activity?

  • Methodological Answer : Initial screening includes in vitro enzyme inhibition assays (e.g., fluorescence-based kinetic studies) targeting pathways relevant to its scaffold, such as cyclin-dependent kinases or oxidative stress markers. Cell viability assays (e.g., MTT on cancer cell lines) and molecular docking (using software like AutoDock) help prioritize targets. Positive controls (e.g., known kinase inhibitors) and statistical validation (e.g., triplicate experiments) are mandatory to minimize false positives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products during synthesis?

  • Methodological Answer : Optimization involves Design of Experiments (DoE) principles. For example:

  • Catalyst screening : Testing alternatives to ZnCl₂ (e.g., Cs₂CO₃ for milder conditions) .
  • Solvent effects : Replacing DMF with ionic liquids to enhance solubility and reduce side reactions.
  • Microwave-assisted synthesis : Shortening reaction times while maintaining >90% purity, as demonstrated for similar naphthyridine derivatives .
    Yield improvements are quantified via HPLC area-percent analysis, with by-products characterized by LC-MS .

Q. How do researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Contradictions arise from factors like solvation effects or protein flexibility. Strategies include:

  • Enhanced sampling MD simulations : To account for conformational changes in target proteins.
  • Isothermal titration calorimetry (ITC) : Validates binding affinities predicted by docking.
  • Proteolytic stability assays : Rules out false negatives caused by compound degradation in cell media.
    Discrepancies are documented in "negative result" databases to refine future models .

Q. What methodologies are employed to study its pharmacokinetic and pharmacodynamic mechanisms?

  • Methodological Answer : Advanced studies use:

  • Caco-2 cell monolayers : To predict intestinal absorption and blood-brain barrier penetration.
  • Metabolite profiling : LC-HRMS identifies phase I/II metabolites in hepatocyte incubations.
  • Target engagement assays : CETSA (Cellular Thermal Shift Assay) confirms intracellular target binding.
    Data integration via pharmacokinetic-pharmacodynamic (PK/PD) modeling links exposure to effect .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Method development follows ICH Q2(R1) guidelines:

  • Column selection : High-resolution RP-HPLC columns (e.g., Chromolith) for separating isomers.
  • Detection : UV-Vis at λ=254 nm (for chromenone absorption) or tandem MS for specificity.
  • Validation : Linearity (R² >0.999), LOD/LOQ determination, and spike-recovery tests in biological fluids .

Q. What theoretical frameworks guide hypothesis-driven research on this compound’s mechanism of action?

  • Methodological Answer : Research is anchored in:

  • Chemical biology principles : Probing structure-activity relationships (SAR) via systematic analog synthesis.
  • Systems pharmacology : Network analysis to identify off-target effects using databases like STITCH.
  • Quantum mechanics/molecular mechanics (QM/MM) : Elucidates electronic interactions at binding sites.
    These frameworks ensure alignment with broader biological theories (e.g., enzyme allostery) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.